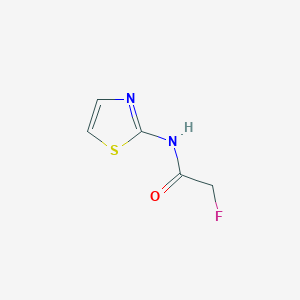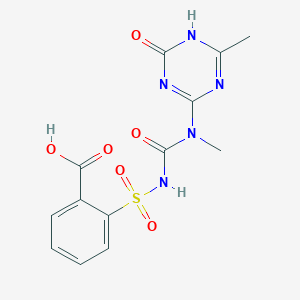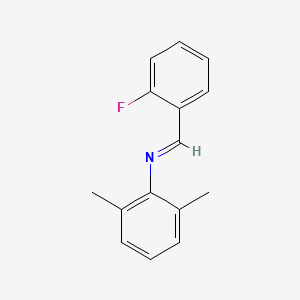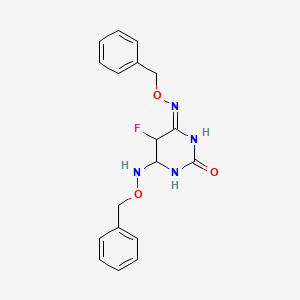
Dolicholide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dolicholide is a naturally occurring steroidal compound found in plants, particularly in the seeds of Dolichos lablab. It belongs to the brassinosteroids family, which are plant hormones known for their growth-promoting activities. This compound has a complex structure characterized by multiple hydroxyl groups and a lactone ring, making it a significant molecule in plant biology and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dolicholide involves several stereoselective steps. One common synthetic route starts from (22,24)-2α,3α-diacetoxy-5α-stigmast-22-en-6-one. This compound undergoes a series of reactions, including hydrolysis, oxidation, and cyclization, to yield this compound .
Industrial Production Methods: Most of the available this compound is extracted and purified from plant tissues using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Dolicholide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its multiple hydroxyl groups and the presence of a lactone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can oxidize this compound to form ketones or carboxylic acids.
Reduction: Reducing agents such as lithium aluminum hydride can reduce this compound to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as substituted compounds with different functional groups .
Scientific Research Applications
Dolicholide has several scientific research applications across various fields:
Chemistry: It is used as a model compound to study the stereoselective synthesis of complex molecules.
Biology: this compound plays a role in plant growth and development, making it a subject of interest in plant biology research.
Medicine: Although not extensively studied, this compound’s structural similarity to other bioactive steroids suggests potential medicinal applications.
Industry: Its growth-promoting properties make it useful in agricultural practices to enhance crop yields
Mechanism of Action
Dolicholide exerts its effects by interacting with specific molecular targets in plants. It binds to receptor kinases on the cell membrane, initiating a signal transduction pathway that regulates various developmental processes. This pathway involves the activation of transcription factors that control gene expression related to growth and stress responses .
Comparison with Similar Compounds
Dolicholide is unique among brassinosteroids due to its specific structural features, such as the presence of a lactone ring and multiple hydroxyl groups. Similar compounds include:
Brassinolide: Another potent brassinosteroid with similar growth-promoting activities.
Dolichosterone: A structurally related compound with a similar mode of action.
Castasterone: A precursor to brassinolide with comparable biological activities
This compound’s uniqueness lies in its specific structural configuration, which imparts distinct biological activities and makes it a valuable compound for scientific research.
Properties
CAS No. |
85228-11-1 |
|---|---|
Molecular Formula |
C28H46O6 |
Molecular Weight |
478.7 g/mol |
IUPAC Name |
(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3R,4R)-3,4-dihydroxy-6-methyl-5-methylideneheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |
InChI |
InChI=1S/C28H46O6/c1-14(2)15(3)24(31)25(32)16(4)18-7-8-19-17-13-34-26(33)21-11-22(29)23(30)12-28(21,6)20(17)9-10-27(18,19)5/h14,16-25,29-32H,3,7-13H2,1-2,4-6H3/t16-,17-,18+,19-,20-,21+,22-,23+,24+,25+,27+,28+/m0/s1 |
InChI Key |
PPFRJNLKWADOTL-WOGJWQOOSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H](C(=C)C(C)C)O)O |
Canonical SMILES |
CC(C)C(=C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2R,3S)-3,5,7-trihydroxy-2-[(2R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13405702.png)
![(alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol](/img/structure/B13405704.png)
![2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405716.png)

![4-Oxo-5-[2-(phenylmethylene)butylidene]-2-thioxo-3-thiazolidineacetic Acid](/img/structure/B13405724.png)




